

Introduction: The Significance of 5-bromo-7H-benzo[c]carbazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-bromo-7H-benzo[c]carbazole*

Cat. No.: B2918619

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5-bromo-7H-benzo[c]carbazole is a halogenated aromatic heterocyclic compound with a molecular formula of $C_{16}H_{10}BrN$.^{[1][2][3]} Its rigid, planar carbazole core, fused with a benzene ring, provides a unique scaffold that has garnered significant interest in materials science and medicinal chemistry. This compound serves as a critical building block in the synthesis of organic semiconductors for advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).^{[2][4]} The bromine substituent is strategically important as it enhances key electronic properties, contributing to improved efficiency and stability in such devices.^[4] Furthermore, its distinct structure is being explored in drug discovery for the development of novel, targeted pharmaceuticals.^[4]

For any application, a thorough understanding of the compound's physicochemical properties is paramount. Solubility directly impacts formulation strategies, bioavailability in pharmaceutical contexts, and processing conditions in materials science. Stability—resistance to degradation from environmental factors like heat, light, and pH—determines the shelf-life, reliability, and operational lifetime of the final product. This guide provides a comprehensive technical overview of the solubility and stability profiles of **5-bromo-7H-benzo[c]carbazole**, grounded in established chemical principles and supported by actionable experimental protocols.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical data, which dictates its behavior in various environments.

Property	Value	Source(s)
CAS Number	131409-18-2	[1] [3] [4]
Molecular Formula	C ₁₆ H ₁₀ BrN	[1] [2] [4]
Molecular Weight	296.17 g/mol	[1] [2] [4]
Appearance	White to Amber to Dark Green Powder/Crystal	[1] [2] [4]
Melting Point	168 - 172 °C	[2] [4]
Boiling Point (Predicted)	502.8 ± 23.0 °C at 760 mmHg	[2]
pKa (Predicted)	16.00 ± 0.30	[1]
Storage	Room Temperature	[2] [4]

Solubility Profile: A Theoretical and Practical Analysis

The solubility of **5-bromo-7H-benzo[c]carbazole** is governed by its largely non-polar, aromatic structure. While specific quantitative data is not extensively published, its behavior can be accurately predicted based on the principles of carbazole chemistry.

Theoretical Framework

The "like dissolves like" principle is central to understanding the solubility of this compound. Carbazole and its derivatives are characteristically more soluble in organic solvents than in aqueous solutions.[\[5\]](#) The large, hydrophobic surface area of the fused aromatic rings limits its interaction with water.

Key structural features influencing solubility include:

- **Aromatic System:** The extensive π -conjugated system results in a non-polar character, favoring dissolution in non-polar or moderately polar organic solvents.[\[5\]](#)
- **N-H Group:** The nitrogen heteroatom in the carbazole ring can act as a hydrogen bond donor. This significantly enhances solubility in solvents capable of accepting hydrogen

bonds, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6][7]

- Bromine Substituent: The bromine atom adds to the molecular weight and introduces a polar C-Br bond, slightly altering the overall polarity and intermolecular forces, which can subtly influence solubility compared to the parent compound.

Estimated Solubility in Common Laboratory Solvents

Based on the behavior of similar carbazole structures, the following qualitative solubility profile is expected.

Solvent	Type	Expected Solubility	Rationale
Water	Highly Polar, Protic	Insoluble	The compound is predominantly non-polar and hydrophobic.
Methanol / Ethanol	Polar, Protic	Sparingly Soluble	Limited solubility due to polarity mismatch, though some H-bonding is possible.
Dimethyl Sulfoxide (DMSO)	Polar, Aprotic	Soluble	Strong H-bond acceptor and polar nature facilitate dissolution. [5]
N,N-Dimethylformamide (DMF)	Polar, Aprotic	Soluble	Strong H-bond acceptor, known to effectively dissolve carbazoles. [6] [7]
Tetrahydrofuran (THF)	Moderately Polar, Aprotic	Soluble	Good solvent for many organic compounds with moderate polarity.
Dichloromethane (DCM)	Moderately Polar, Aprotic	Soluble	Effective at dissolving large, moderately polar organic molecules.
Toluene / Benzene	Non-Polar, Aprotic	Soluble	The non-polar nature of the solvent aligns well with the aromatic solute. [5]
Hexane	Non-Polar, Aprotic	Sparingly Soluble	May be too non-polar to effectively overcome crystal lattice energy.

Factors Influencing Solubility

- Temperature: For most organic compounds, the dissolution process is endothermic, meaning solubility increases with rising temperature.[5][8] This is a critical factor for processes like recrystallization and purification.
- Solvent Polarity: As detailed in the table above, solvent selection is the most critical factor. The chemical stability of carbazole derivatives is often enhanced in non-polar solvents, which can reduce the risk of unwanted side reactions.[9]
- pH: With a predicted pKa of approximately 16.0, the N-H proton is exceptionally weakly acidic.[1] Therefore, in the vast majority of aqueous and organic solvent systems, the compound will exist in its neutral form. Its solubility is not expected to be significantly influenced by pH changes within a typical range (pH 1-12).

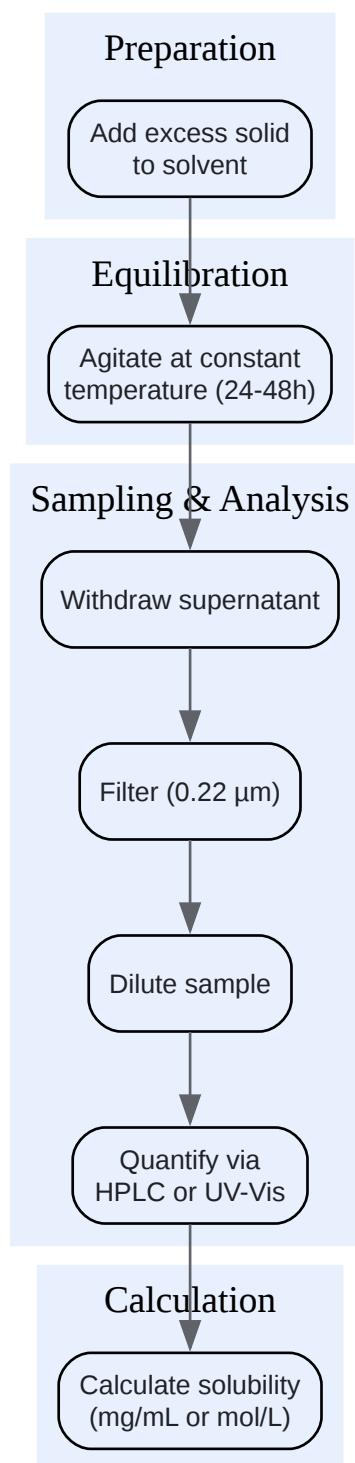
Experimental Protocol: Solubility Determination via Shake-Flask Method

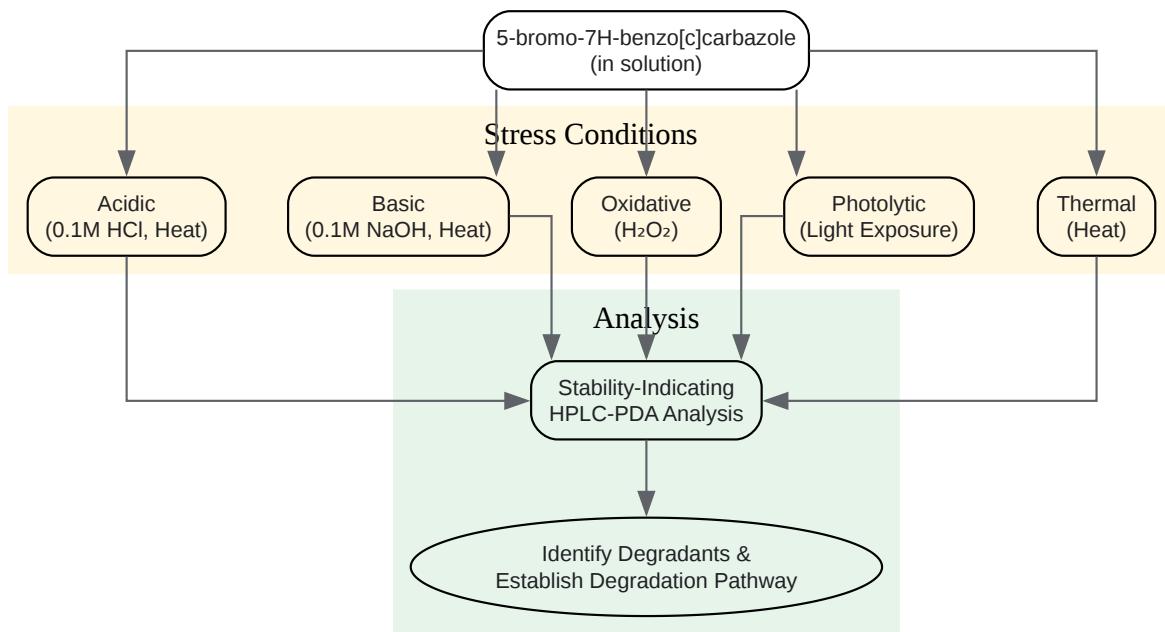
This protocol outlines a reliable, standard method for quantifying the solubility of **5-bromo-7H-benzo[c]carbazole**.[10]

Methodology:

- Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution.
- Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
- Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean, pre-weighed vial to remove any microscopic solid particles.

- Analysis: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of a calibrated analytical instrument. Quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy against a pre-established calibration curve.[10]
- Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the original saturated solution, typically expressed in mg/mL or mol/L.





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- To cite this document: BenchChem. [Introduction: The Significance of 5-bromo-7H-benzo[c]carbazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2918619#solubility-and-stability-of-5-bromo-7h-benzo-c-carbazole]

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